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molecular formula C13H14O3 B8414801 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

Cat. No. B8414801
M. Wt: 218.25 g/mol
InChI Key: ONYWBNVSVNXDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06258963B1

Procedure details

74 g (0.5 mol) of 4-methyl-γ-butyrolactone are added to a suspension of 27 g (0.50 mol) of sodium methoxide in 400 g of methyl tert-butyl ether and, over the course of 1 h, 68 g (0.5 mol) of anisaldehyde are added thereto with stirring at room temperature. The mixture is maintained under reflux for a further 1 h and then cooled, and 200 g of iced water are added to the mixture and the pH is adjusted to 5 using 10% sulphuric acid. After the phases have separated, the product is distilled. This gives 65 g of the desired compound in a yield of 48% of theory. The specific absorbance E{fraction (1/1)} of the novel compound according to the present invention is 1.250, measured at a wavelength of λmax 310 nm.
Quantity
74 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][C:5](=[O:6])[CH2:4][CH2:3]1.C[O-].[Na+].[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=O)=[CH:17][CH:18]=1.S(=O)(=O)(O)O>C(OC)(C)(C)C.O>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[C:4]2[CH2:3][CH:2]([CH3:1])[O:7][C:5]2=[O:6])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
CC1CCC(=O)O1
Name
sodium methoxide
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
68 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
400 g
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After the phases have separated
DISTILLATION
Type
DISTILLATION
Details
the product is distilled

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C2C(=O)OC(C2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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